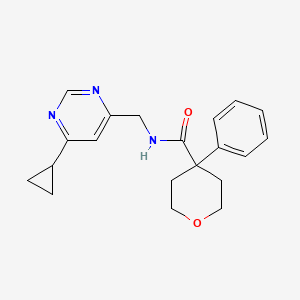

![molecular formula C14H10ClFN2 B2865784 2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole CAS No. 1353979-32-4](/img/structure/B2865784.png)

2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

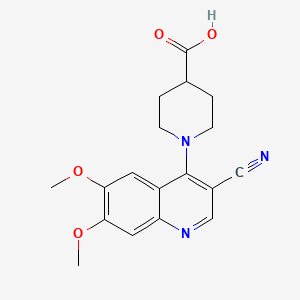

“2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” is a chemical compound with the empirical formula C14H10ClFN2 . It is a derivative of imidazole, a heterocyclic compound that is a key component in many biological processes .

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” includes a benzimidazole core with a fluorobenzyl group at the 1-position and a chlorine atom at the 2-position . The molecular weight of the compound is 260.69 .Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions. For instance, imidazole-based supramolecular catalysts have been used to accelerate oxidation/hydrolysis cascade reactions .Aplicaciones Científicas De Investigación

Neuroprotective Agent in Epilepsy

The compound has been studied for its potential as a neuroprotective agent in epilepsy. It has shown promising results in improving epileptic behaviors and protecting against oxidative stress in zebrafish models . This suggests its application in developing new anti-epileptic drugs.

Tyrosinase Inhibition

“2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” has been leveraged to identify inhibitors of tyrosinase, an enzyme involved in melanin production. This has implications for treating skin pigmentation disorders and neurodegenerative diseases like Parkinson’s .

Anti-Seizure Mechanism Study

The compound’s effect on neurotransmitter and neurosteroid levels in the brain has been used to understand the anti-seizure mechanism, which could lead to new drug discovery and development for seizure prevention .

Cosmetic Industry Applications

Due to its role in tyrosinase inhibition, this compound can be used in the cosmetic industry to develop products that manage skin pigmentation and provide a more even skin tone .

Neurotransmitter Modulation

Research indicates that “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” can modulate neurotransmitter levels, which is crucial for maintaining neurological health and treating disorders related to neurotransmitter imbalance .

Reactive Oxygen Species Scavenging

The compound has shown biphasic neuroprotective effects, including scavenging reactive oxygen species. This property is valuable in researching oxidative stress-related conditions .

Molecular Modelling

The structural features of “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” make it suitable for molecular modelling studies to understand interactions with various biological targets .

Drug Discovery and Development

The compound’s diverse biological activities make it a valuable candidate for drug discovery and development, particularly in the areas of neuroprotection and enzyme inhibition .

Direcciones Futuras

The future directions for research on “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” and similar compounds could include further exploration of their synthesis methods, investigation of their potential biological activities, and assessment of their safety profiles. Additionally, given the importance of imidazole derivatives in various biological processes, these compounds may have potential applications in medicinal chemistry and drug discovery .

Mecanismo De Acción

Target of Action

Imidazoles and benzimidazoles, which are structurally similar to this compound, are known to interact with a variety of biological targets, including enzymes and receptors, and play critical roles in many physiological functions .

Mode of Action

It’s known that imidazoles can interact with their targets via various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the fluorobenzyl group may enhance the compound’s ability to bind to its targets, potentially altering their function .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical processes, including signal transduction, dna synthesis, and energy metabolism .

Pharmacokinetics

The presence of the fluorobenzyl group may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

Imidazoles are known to exert a variety of biological effects, depending on their specific targets and the context in which they are acting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

2-chloro-1-[(3-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2/c15-14-17-12-6-1-2-7-13(12)18(14)9-10-4-3-5-11(16)8-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOZTUBXDQWGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2865701.png)

![2-Benzyl-4-methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865707.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2865708.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2865709.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2865710.png)

![N-(2-ethoxyphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2865717.png)

![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/no-structure.png)